molecular formula C12H15N3O2S B2997587 N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953206-28-5

N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2997587
CAS No.: 953206-28-5
M. Wt: 265.33
InChI Key: YGYAAGLZIQCCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core fused with a cyclopropane-substituted acetamide group. Its structure includes a bicyclic system (thiazole and pyrimidine rings) and a 7-methyl substituent, which differentiates it from analogs with bulkier or electron-withdrawing groups. The compound’s synthesis likely involves cyclocondensation reactions, similar to methods described for structurally related thiadiazolo[3,2-a]pyrimidines . Spectroscopic techniques such as NMR and IR are critical for confirming its identity, as demonstrated in studies of analogous compounds .

Properties

IUPAC Name

N-cyclopropyl-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7-4-11(17)15-9(6-18-12(15)13-7)5-10(16)14-8-2-3-8/h4,8-9H,2-3,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYAAGLZIQCCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

where x,y,z,a,bx,y,z,a,b denote the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecular formula.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole and pyrimidine derivatives. The compound exhibits notable activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.69 - 22.9 µM
Escherichia coli8.33 - 23.15 µM
Bacillus subtilis5.64 - 77.38 µM

These findings suggest that N-cyclopropyl derivatives can be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that compounds containing thiazole moieties often demonstrate anticancer properties. For instance:

  • Cell Lines Tested : Jurkat (human T-cell leukemia) and A-431 (human epidermoid carcinoma).
  • IC50 Values : The compound showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating significant cytotoxicity .

The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring enhance anticancer activity. For example, the presence of hydrophobic groups was found to facilitate stronger interactions with target proteins involved in cancer cell proliferation .

The proposed mechanisms through which N-cyclopropyl derivatives exert their biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins .
  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication processes in rapidly dividing cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized various thiazole derivatives and assessed their antibacterial activity using the disc diffusion method.
    • Results indicated that modifications to the cyclopropyl group significantly influenced antimicrobial potency.
  • Anticancer Screening :
    • A series of N-cyclopropyl derivatives were tested against multiple cancer cell lines.
    • Compounds with specific substituents on the thiazole ring demonstrated enhanced selectivity towards cancer cells compared to normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of thiazolo[3,2-a]pyrimidinone derivatives are highly dependent on substituents at the 7-position of the bicyclic core and the acetamide side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (7-position) Acetamide Group Molecular Formula Molecular Weight Key Features
Target Compound: N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide Methyl N-cyclopropyl C₁₄H₁₆N₃O₂S 298.36 (calc.) Compact cyclopropyl group enhances metabolic stability; methyl reduces steric bulk
N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide Isopropyl N-(2,3-dimethylphenyl) C₁₈H₂₂N₃O₂S 352.45 (calc.) Bulkier isopropyl and aromatic groups may improve target affinity but reduce solubility
N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide Isopropyl N-(4-chlorobenzyl) C₁₈H₂₀ClN₃O₂S 377.9 Chlorine atom introduces electronegativity, potentially enhancing binding interactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide Isopropyl N-(2-cyclohexenylethyl) C₁₉H₂₇N₃O₂S 361.5 Cyclohexenyl group increases lipophilicity, affecting membrane permeability

Key Findings :

Chlorine or aromatic substituents (e.g., 4-chlorobenzyl) enhance electronic interactions but may reduce solubility due to increased hydrophobicity .

Impact of Acetamide Modifications :

  • The cyclopropyl group in the target compound offers metabolic stability over phenyl or benzyl groups, which are prone to oxidative degradation .
  • Bulkier groups like cyclohexenylethyl (as in ) improve lipophilicity but may hinder absorption in aqueous environments.

Synthetic Considerations: Analog synthesis often follows established routes for thiazolo[3,2-a]pyrimidinones, such as coupling ethyl carboxylate intermediates with amines . Structural variations require tailored purification strategies due to differences in polarity and crystallinity .

Spectroscopic Confirmation: NMR and IR data for the target compound align with analogs, confirming the integrity of the thiazolopyrimidinone core and substituent regiochemistry .

Functional and Pharmacological Implications

  • Metabolic Stability : The cyclopropyl group in the target compound reduces susceptibility to cytochrome P450-mediated oxidation, a common issue with phenyl-containing analogs .
  • Solubility-Bioavailability Trade-off : While the 7-methyl group improves aqueous solubility, isopropyl or chloro-substituted analogs may exhibit better tissue penetration at the expense of solubility .
  • Target Selectivity : Substituent bulk and electronics influence selectivity for enzymes like kinases or phosphodiesterases, as seen in related thiazolopyrimidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.